molecular formula C36H44Sn B8004269 Tetrakis-(3-phenyl-propyl)-stannane CAS No. 14208-41-4

Tetrakis-(3-phenyl-propyl)-stannane

Cat. No.: B8004269
CAS No.: 14208-41-4
M. Wt: 595.4 g/mol
InChI Key: UIBSCGXVQOQQKT-UHFFFAOYSA-N
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Description

Tetrakis-(3-phenyl-propyl)-stannane is an organotin compound characterized by the presence of four 3-phenyl-propyl groups attached to a central tin atom. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. The unique structure of this compound makes it a valuable compound for various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrakis-(3-phenyl-propyl)-stannane typically involves the reaction of tin tetrachloride with 3-phenyl-propyl magnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

SnCl4+4C6H5CH2CH2CH2MgBrSn(CH2CH2CH2C6H5)4+4MgBrCl\text{SnCl}_4 + 4 \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{CH}_2\text{MgBr} \rightarrow \text{Sn}(\text{CH}_2\text{CH}_2\text{CH}_2\text{C}_6\text{H}_5)_4 + 4 \text{MgBrCl} SnCl4​+4C6​H5​CH2​CH2​CH2​MgBr→Sn(CH2​CH2​CH2​C6​H5​)4​+4MgBrCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form organotin oxides. Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reduction reactions can convert this compound to lower oxidation state organotin compounds. Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: The phenyl-propyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, oxygen; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halides, alkoxides; reactions are conducted in polar solvents such as tetrahydrofuran or dimethyl sulfoxide.

Major Products:

    Oxidation: Organotin oxides.

    Reduction: Lower oxidation state organotin compounds.

    Substitution: Substituted organotin compounds with various functional groups.

Scientific Research Applications

Tetrakis-(3-phenyl-propyl)-stannane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds. It is also employed in the preparation of other organotin compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various ligands.

    Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of tetrakis-(3-phenyl-propyl)-stannane involves its ability to form stable complexes with various substrates. The tin atom in the compound can coordinate with different ligands, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands interacting with the tin center.

Comparison with Similar Compounds

    Tetrakis-(3-phenyl-propyl)-silane: Similar structure but with silicon instead of tin.

    Tetrakis-(3-phenyl-propyl)-germane: Similar structure but with germanium instead of tin.

Comparison:

    Tetrakis-(3-phenyl-propyl)-stannane: is unique due to the presence of the tin atom, which imparts different chemical reactivity and properties compared to its silicon and germanium analogs. Tin compounds generally exhibit higher reactivity in organic synthesis and catalysis compared to silicon and germanium compounds.

Properties

IUPAC Name

tetrakis(3-phenylpropyl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C9H11.Sn/c4*1-2-6-9-7-4-3-5-8-9;/h4*3-5,7-8H,1-2,6H2;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBSCGXVQOQQKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC[Sn](CCCC2=CC=CC=C2)(CCCC3=CC=CC=C3)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H44Sn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301301468
Record name Tetrakis(3-phenylpropyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301301468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

595.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14208-41-4
Record name Tetrakis(3-phenylpropyl)stannane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14208-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrakis(3-phenylpropyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301301468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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